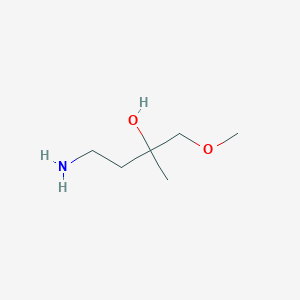
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid, also known as DNFP, is a chemical compound that has gained significant attention in the field of scientific research. DNFP is a derivative of the amino acid phenylalanine and is commonly used in the synthesis of various compounds.
Mecanismo De Acción
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid reacts with amino acids through a nucleophilic substitution reaction, where the nitro group of (2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is replaced by the amino group of the amino acid. The resulting derivative is stable and can be analyzed using various analytical techniques.
Biochemical and Physiological Effects
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid has no known biochemical or physiological effects on living organisms. However, its derivatives have been shown to have various biological activities such as antimicrobial, antitumor, and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is a versatile reagent that can be used for the detection and quantification of various amino acids. It is relatively easy to synthesize and is commercially available. However, (2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid has some limitations, such as its sensitivity to light and moisture, which can affect its stability and reactivity.
Direcciones Futuras
There are several future directions for research involving (2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid. One area of research is the development of new methods for the synthesis of (2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid derivatives that have improved stability and reactivity. Another area of research is the application of (2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid derivatives in the development of new drugs with improved biological activities. Additionally, the use of (2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid derivatives in the diagnosis and treatment of various diseases is an area of active research.
Conclusion
In conclusion, (2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid is a chemical compound that has gained significant attention in the field of scientific research. Its versatility and ease of use make it a valuable reagent for the detection and quantification of amino acids. (2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid derivatives have various biological activities and have potential applications in the development of new drugs. Further research is needed to explore the full potential of (2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid and its derivatives.
Métodos De Síntesis
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid can be synthesized through a multi-step process involving the reaction of phenylalanine with various reagents. The first step involves the protection of the amino group of phenylalanine with a suitable protecting group. The next step involves the nitration of the phenyl ring using nitric acid. The final step involves the removal of the protecting group to obtain (2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid.
Aplicaciones Científicas De Investigación
(2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid has been extensively used in scientific research as a reagent for the detection and quantification of amino acids. (2S)-2-(2,6-Difluoro-4-nitrophenyl)propanoic acid reacts with amino acids to form stable derivatives that can be analyzed using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Propiedades
IUPAC Name |
(2S)-2-(2,6-difluoro-4-nitrophenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-4(9(13)14)8-6(10)2-5(12(15)16)3-7(8)11/h2-4H,1H3,(H,13,14)/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZPGURBRHOGGM-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1F)[N+](=O)[O-])F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=C(C=C1F)[N+](=O)[O-])F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2706876.png)
![Methyl (E)-4-[(3S)-3-[2-(dimethylamino)pyridin-3-yl]oxypyrrolidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2706878.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2706879.png)



![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2706884.png)

![2-({2-[(phenylsulfonyl)amino]phenyl}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2706889.png)


![4-Cyclopropyl-5-[2-(3,5-dimethyl-pyrazol-1-yl)-ethyl]-4H-[1,2,4]triazole-3-thiol](/img/structure/B2706896.png)
